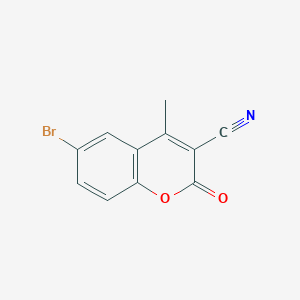

6-Bromo-3-cyano-4-methylcoumarin

Beschreibung

Historical Context and Evolution of Coumarin (B35378) Research

The journey of coumarin research began in 1820 when A. Vogel first isolated the parent compound, coumarin, from tonka beans. wikipedia.org Initially mistaken for benzoic acid, its true nature was soon clarified by French pharmacist Nicholas Jean Baptiste Gaston Guibourt. wikipedia.org A pivotal moment in coumarin chemistry arrived in 1868 when Sir William Henry Perkin achieved the first chemical synthesis of coumarin, a landmark achievement that also marked the first application of the now-famous Perkin reaction. britannica.comencyclopedia.pub This breakthrough opened the floodgates for the synthesis of a vast array of coumarin derivatives. byjus.com

Early research was largely driven by the pleasant, hay-like aroma of coumarin, leading to its use in perfumes and flavorings. britannica.com However, the discovery of dicoumarol, a naturally occurring anticoagulant isolated from spoiled sweet clover, unveiled the significant biological potential of this class of compounds. britannica.comacs.org This discovery spurred a new wave of research focused on the medicinal applications of coumarins, leading to the development of important drugs like the anticoagulant warfarin (B611796). acs.orgfrontiersin.org Over the decades, research has evolved from simple isolation and characterization to sophisticated synthetic methodologies and in-depth pharmacological investigations. nih.govresearchgate.net

Significance of Functionalized Coumarins in Contemporary Chemical and Pharmaceutical Sciences

Functionalized coumarins, which are coumarin molecules with various chemical groups attached, are of immense importance in modern science due to their diverse biological activities and versatile chemical properties. frontiersin.orgnih.govresearchgate.net The coumarin scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide range of biological targets through various non-covalent interactions. frontiersin.orgnih.goveurekaselect.com

The introduction of different functional groups onto the coumarin ring system allows for the fine-tuning of their physicochemical and biological properties. nih.govmdpi.com This has led to the development of coumarin derivatives with a broad spectrum of pharmacological activities, including:

Anticancer: Many coumarin derivatives have shown promising activity against various cancer cell lines. researchgate.netnih.gov

Anticoagulant: The discovery of warfarin established coumarins as a key class of anticoagulants. frontiersin.orgresearchgate.net

Antimicrobial: Coumarins have demonstrated activity against a range of bacteria and fungi. frontiersin.orgnih.gov

Anti-inflammatory: Numerous coumarin derivatives possess anti-inflammatory properties. frontiersin.orgresearchgate.net

Antioxidant: The ability to scavenge free radicals is another important property of many coumarins. frontiersin.orgresearchgate.net

Enzyme Inhibition: Coumarins are known to inhibit various enzymes, a property exploited in drug design. nih.govnih.gov

Beyond medicine, functionalized coumarins are utilized as fluorescent probes for biological imaging and metal detection, as well as in the development of new materials with specific optical properties. byjus.comnih.govevitachem.com

Research Rationale and Scope for 6-Bromo-3-cyano-4-methylcoumarin

The specific compound, this compound, is a subject of research interest due to the unique combination of functional groups on its coumarin core. The presence of a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position imparts distinct chemical reactivity and potential for further functionalization.

The rationale for studying this particular derivative lies in its potential as a versatile intermediate in organic synthesis. evitachem.com The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, while the bromine atom can be replaced through nucleophilic substitution reactions. evitachem.com These reactive sites allow for the construction of more complex molecules with potential applications in dye synthesis and as precursors for bioactive compounds. evitachem.com

The scope of research on this compound encompasses its synthesis, characterization, and exploration of its chemical reactivity. Studies often focus on utilizing this compound as a building block for the creation of novel methine dyes and other heterocyclic systems. evitachem.com

Overview of Key Research Areas and Methodologies

The study of this compound and related substituted coumarins involves several key research areas and a variety of established chemical methodologies.

Key Research Areas:

Synthesis: Developing efficient and environmentally friendly methods for the synthesis of coumarin derivatives is a major focus. This includes the use of classical methods like the Pechmann, Knoevenagel, and Perkin reactions, as well as modern techniques such as multicomponent reactions and catalysis. frontiersin.orgresearchgate.netnih.gov The synthesis of this compound itself is typically achieved through the condensation of 5-bromo-2-hydroxyacetophenone with malononitrile (B47326). evitachem.com

Chemical Reactivity: Investigating the reactivity of the functional groups on the coumarin ring is crucial for understanding how these molecules can be modified. For this compound, this includes studying reactions of the cyano and bromo groups. evitachem.com

Structural Analysis: Determining the precise three-dimensional structure of coumarin derivatives is essential for understanding their properties. X-ray crystallography is a key technique used for this purpose. researchgate.net

Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized compounds.

Applications in Materials Science: The unique optical properties of some coumarin derivatives make them interesting for applications in materials science, such as in the development of dyes and fluorescent materials. byjus.comevitachem.com

Common Methodologies:

Condensation Reactions: These are fundamental to the synthesis of the coumarin ring system.

Substitution Reactions: Used to modify the functional groups on the coumarin scaffold.

Oxidation and Reduction Reactions: Employed to alter the oxidation state of substituents, such as converting a cyano group to an amine. evitachem.com

Spectroscopic Analysis: A suite of spectroscopic techniques is used for characterization.

Crystallographic Analysis: Provides detailed structural information.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| CAS Number | 56394-22-0 |

| Molecular Formula | C11H6BrNO2 |

| Molecular Weight | 264.07 g/mol |

| Appearance | Solid |

| Melting Point | 186-190 °C |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO2/c1-6-8-4-7(12)2-3-10(8)15-11(14)9(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCFOYALAZMRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350994 | |

| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56394-22-0 | |

| Record name | 6-Bromo-3-cyano-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Bromo 3 Cyano 4 Methylcoumarin

Strategic Approaches to the 6-Bromo-3-cyano-4-methylcoumarin Scaffold

The construction of the this compound molecule is centered around the strategic formation of the coumarin (B35378) core and the precise installation of its characteristic functional groups. This typically involves either a convergent synthesis where precursors already bearing the necessary substituents are condensed, or a linear approach where a simpler coumarin core is functionalized in a stepwise manner.

A cornerstone of the synthesis is the availability of appropriately substituted phenolic precursors. The most direct precursor for this compound is 5-bromo-2-hydroxyacetophenone evitachem.comsigmaaldrich.comthermofisher.comtcichemicals.comchemicalbook.com. The bromine atom at the 5-position of this starting material directly corresponds to the 6-position of the resulting coumarin ring.

Efficient synthesis of this key precursor can be achieved through the direct nuclear bromination of o-hydroxyacetophenone. Studies have shown that the reaction of o-hydroxyacetophenone with certain brominating agents, such as a combination of an oxidant and a bromide source, leads to selective bromination on the aromatic ring rather than the side chain cbijournal.com. Specifically, the use of ammonium bromide with an oxidant in methanol has been shown to yield 5-bromo-2-hydroxyacetophenone, providing a reliable route to this crucial intermediate cbijournal.com.

Alternative strategies involve the synthesis of other brominated coumarin intermediates which can then be further modified. For instance, methods have been developed for synthesizing 7-alkoxy-3-bromo-4-methylcoumarins, which serve as precursors for further functionalization, highlighting the modular approach often taken in coumarin chemistry researchgate.net.

The introduction of the methyl group at the C4 position and the cyano group at the C3 position is a defining feature of the target molecule's synthesis. These functionalities are typically installed simultaneously during the cyclization reaction that forms the coumarin ring.

Methyl Group (C4): The presence of the methyl group at the C4 position is a direct result of using a ketone precursor, specifically an acetophenone (B1666503) derivative (which has a methyl ketone group), instead of a benzaldehyde. In the case of this compound, the methyl group originates from the 5-bromo-2-hydroxyacetophenone starting material evitachem.com.

Cyano Group (C3): The cyano group at the C3 position is introduced by using an active methylene (B1212753) compound containing two cyano groups, such as malononitrile (B47326) (NC-CH₂-CN) evitachem.com. During the condensation reaction, one of the cyano groups participates in the cyclization and remains at the C3 position of the coumarin core.

While less direct for this specific molecule, an alternative strategy for introducing a cyano group involves the nucleophilic substitution of a halogen at the C3 position of a pre-formed coumarin ring. This has been demonstrated where a 3-chloro-4-methylcoumarin is converted to its 3-cyano derivative using potassium cyanide (KCN) smolecule.com.

The most common and efficient pathway to this compound is a one-pot condensation reaction. This process involves the reaction of 5-bromo-2-hydroxyacetophenone with malononitrile evitachem.com.

The optimization of this reaction has led to significant improvements in efficiency. Traditional thermal heating methods often require long reaction times, from 6 to 12 hours. Modern approaches have focused on catalysis and alternative energy sources. The use of iodine as a Lewis acid catalyst has been shown to facilitate the condensation effectively. Furthermore, microwave-assisted synthesis has dramatically reduced reaction times to just 2-5 minutes, offering a rapid and efficient route to the target compound evitachem.com. The work-up procedure typically involves adding sodium thiosulphate solution to remove excess iodine, followed by filtration and recrystallization of the solid product evitachem.com.

A conceptual multi-step alternative could involve:

Synthesis of a 6-bromo-4-methylcoumarin scaffold using a Pechmann condensation between 4-bromophenol and ethyl acetoacetate.

Subsequent introduction of the cyano group at the C3 position. This could potentially be achieved through a multi-step process involving halogenation at the C3 position followed by a nucleophilic cyanation.

The following table summarizes the optimization of the primary synthetic route.

| Method | Catalyst | Solvent | Time | Yield | Reference |

| Conventional Heating | Iodine | Ethanol | 6-12 hours | Moderate | evitachem.com |

| Microwave Irradiation | Iodine | DMF | 2-5 minutes | High | evitachem.com |

Advanced Catalytic Systems in Coumarin Synthesis

Modern organic synthesis relies heavily on advanced catalytic systems to improve reaction efficiency, selectivity, and scope. The synthesis and functionalization of coumarins have benefited significantly from these developments, particularly from palladium-catalyzed cross-coupling reactions and modern adaptations of classical condensation methods.

The bromine atom at the C6 position of this compound serves as a versatile chemical handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds derpharmachemica.com.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a C-C bond derpharmachemica.com. This would allow for the synthesis of a wide array of 6-aryl-3-cyano-4-methylcoumarin derivatives. Optimized conditions for Suzuki couplings on bromocoumarin systems have been developed, often employing palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, a phosphine ligand such as XPhos or tricyclohexylphosphine (PCy₃), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as aqueous THF or DMF researchgate.netderpharmachemica.com.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethynyl linkage. This functionalization of 6-bromocoumarin would yield 6-alkynyl derivatives. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base organic-chemistry.orgwikipedia.org. Modern, copper-free protocols have also been developed, broadening the reaction's applicability organic-chemistry.orgorganic-chemistry.org.

The following tables outline typical conditions for these powerful functionalization reactions.

Table: Representative Conditions for Suzuki-Miyaura Coupling of Bromocoumarins

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / XPhos | K₂CO₃ | THF / H₂O | 60-70 | 2.5-4 | researchgate.net |

Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | DMF or THF | Room Temp. to 100°C | organic-chemistry.orgwikipedia.org |

The formation of the coumarin ring itself is often achieved through classical condensation reactions that have been known for over a century. Modern research has focused on adapting these reactions to be more environmentally friendly and efficient.

Knoevenagel Condensation: This reaction is fundamental to the synthesis of 3-cyanocoumarins. The classical approach involves the condensation of a 2-hydroxybenzaldehyde or 2-hydroxyacetophenone with an active methylene compound (like malononitrile or ethyl cyanoacetate) using a basic catalyst such as piperidine (B6355638). As applied to the synthesis of this compound, it is the reaction between 5-bromo-2-hydroxyacetophenone and malononitrile evitachem.com. Modern adaptations have introduced significant improvements:

Green Solvents: Using water as the reaction medium.

Alternative Catalysts: Employing iodine or solid catalysts like basic alumina (B75360).

Energy Sources: Utilizing microwave or ultrasound irradiation to accelerate the reaction and improve yields.

Pechmann Condensation: This reaction is a primary method for synthesizing 4-methylcoumarins. It involves the condensation of a phenol (B47542) with a β-ketoester, such as ethyl acetoacetate, under acidic conditions. For example, 7-hydroxy-4-methylcoumarin is synthesized from resorcinol and ethyl acetoacetate using concentrated sulfuric acid. Modern adaptations focus on replacing hazardous liquid acids with recyclable solid acid catalysts like sulfated zirconia and employing solvent-free conditions, often coupled with microwave heating to reduce reaction times.

The table below compares classical and modern approaches for these foundational reactions.

| Reaction | Classical Conditions | Modern Adaptations |

| Knoevenagel | Piperidine catalyst, organic solvent (e.g., ethanol, benzene), reflux | Iodine catalyst, water solvent, microwave/ultrasound irradiation, solvent-free grinding |

| Pechmann | Concentrated H₂SO₄ or AlCl₃, long reaction times | Solid acid catalysts (e.g., sulfated zirconia), solvent-free, microwave irradiation |

Green Chemistry Principles in the Synthesis of Halogenated Coumarins

The synthesis of halogenated coumarins, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. eurekalert.org These approaches focus on reducing the use and generation of hazardous substances, improving energy efficiency, and utilizing renewable resources. eurekaselect.comresearchgate.net Key green methodologies applied to coumarin synthesis include microwave-assisted synthesis, the use of eco-friendly solvents and catalysts, and solvent-free reaction conditions. eurekalert.orgeurekaselect.comresearchgate.net

Microwave-assisted organic synthesis has emerged as a particularly effective green technique for preparing this compound. evitachem.com This method significantly shortens reaction times from several hours under conventional heating to just a few minutes (2-5 minutes). evitachem.com The reaction, a condensation of 5′-bromo-2′-hydroxyacetophenone with malononitrile, is often catalyzed by iodine. evitachem.comchemicalbook.com The efficiency of microwave irradiation leads to higher yields and reduces energy consumption. evitachem.com A life cycle assessment of this method shows a 64% reduction in cumulative energy demand compared to traditional synthesis routes. evitachem.com

Another tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. The optimized microwave-assisted synthesis of this compound achieves a high atom economy of 92%, a significant improvement over the 78% for conventional thermal methods. evitachem.com This is primarily achieved by eliminating solvent use and suppressing the formation of byproducts. evitachem.com Furthermore, purification strategies are also being redesigned with green principles in mind. For instance, water-assisted crystallization can achieve 99.5% purity for the final product without the need for organic solvents, and countercurrent washing can reduce water consumption by 40%. evitachem.com

The table below compares key green chemistry metrics for conventional and microwave-assisted synthesis of halogenated coumarins.

| Metric | Conventional Thermal Method | Microwave-Assisted Method | Reference |

| Reaction Time | 6-12 hours | 2-5 minutes | evitachem.com |

| Atom Economy | 78% | 92% | evitachem.com |

| Energy Demand | Baseline | 64% reduction | evitachem.com |

| Catalyst | Iodine | Iodine | evitachem.com |

| Purity | High | >99% | evitachem.com |

Post-Synthetic Modifications and Derivatization Strategies for this compound

This compound is a versatile scaffold for further chemical modification due to the presence of three distinct reactive sites: the bromine substituent on the aromatic ring, the cyano group at the C3-position, and the methyl group at the C4-position. evitachem.com These functional groups allow for a wide range of post-synthetic modifications, enabling the synthesis of a diverse library of coumarin derivatives for various applications, such as in the development of dyes and bioactive molecules. evitachem.com

Chemical Reactivity of the Bromine Substituent

The bromine atom at the C6-position of the coumarin ring is susceptible to nucleophilic substitution reactions. evitachem.com Although the aromatic ring deactivates the halogen for simple nucleophilic substitution, these reactions can be facilitated under specific conditions, often involving transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings). This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling significant structural diversification of the coumarin core.

Transformations Involving the Cyano Group

The cyano (nitrile) group at the C3-position is a valuable functional handle for numerous chemical transformations. nih.gov Its electrophilic carbon atom is susceptible to attack by nucleophiles.

Common transformations include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. evitachem.comchemistrysteps.com This two-stage process first converts the nitrile to an amide intermediate, which is then further hydrolyzed. chemistrysteps.comlibretexts.org

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.comlibretexts.org

Reactions with Organometallic Reagents: Grignard reagents can add to the cyano group to form an intermediate imine salt, which upon aqueous workup (hydrolysis) yields a ketone. libretexts.org This allows for the introduction of various alkyl or aryl groups at this position, forming a new carbon-carbon bond.

The table below summarizes key transformations of the cyano group.

| Reagent(s) | Product Functional Group | Reaction Type | Reference |

| H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid | Hydrolysis | evitachem.comchemistrysteps.com |

| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction | evitachem.comlibretexts.org |

| 1. R-MgBr; 2. H₃O⁺ | Ketone | Grignard Reaction | libretexts.org |

Modifications at the Methyl Position

The methyl group at the C4-position of the coumarin ring is not merely a passive substituent. Its protons are activated due to their vinylogous relationship with the electron-withdrawing cyano and carbonyl groups of the pyrone ring. This activation allows the methyl group to participate in various condensation and addition reactions. frontiersin.orgnih.gov For instance, 3-cyano-4-methylcoumarins can undergo vinylogous Michael-type additions with acceptors like maleimides. frontiersin.orgnih.gov They have also been shown to participate in enantioselective Mannich-type reactions with substrates such as iminoisatins. frontiersin.org These reactions are crucial for extending the molecular framework from the C4-methyl position, leading to more complex and often chiral derivatives.

Methodologies for Purity Assessment and Structural Characterization

Ensuring the purity and confirming the chemical structure of this compound are critical steps following its synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Thin-layer chromatography (TLC) is often used to monitor the progress of the synthesis. chemicalbook.com For purification, recrystallization from solvents like aqueous ethanol is a common method. chemicalbook.com The definitive structural elucidation and purity confirmation are achieved through advanced spectroscopic techniques. evitachem.com

Advanced Spectroscopic Techniques (NMR, Mass Spectrometry, IR, UV-Vis) for Structural Elucidation

A suite of spectroscopic methods is used to provide a comprehensive structural analysis of this compound. Each technique offers specific insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. hebmu.edu.cnchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the C4-methyl protons. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons of the coumarin core and the cyano group. hebmu.edu.cn

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its elemental composition. The molecular formula of this compound is C₁₁H₆BrNO₂, corresponding to a molecular weight of approximately 264.07 g/mol . evitachem.comscbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio) for the molecular ion peak.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.govresearchgate.net The spectrum of this compound would exhibit characteristic absorption bands for the C≡N (cyano) stretch, the C=O (lactone carbonyl) stretch, and C=C bonds of the aromatic and pyrone rings. The C≡N stretching vibration typically appears as a sharp, intense band in the range of 2240-2220 cm⁻¹. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the coumarin molecule. nih.govnih.gov The extended π-system of the coumarin core gives rise to characteristic absorption bands in the UV region.

The table below summarizes the expected spectroscopic data for this compound.

| Spectroscopic Technique | Feature | Expected Observation | Reference |

| ¹H NMR | Chemical Shifts (δ) | Signals for aromatic protons and a singlet for the C4-methyl group. | hebmu.edu.cnchemicalbook.com |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for aromatic, pyrone, methyl, and cyano carbons. | hebmu.edu.cn |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z ≈ 264/266 with ~1:1 intensity ratio, confirming the presence of one bromine atom. | evitachem.com |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Strong C=O stretch (~1720-1740 cm⁻¹), sharp C≡N stretch (~2220-2240 cm⁻¹), C=C stretches (~1600 cm⁻¹). | nih.govresearchgate.net |

| UV-Vis Spectroscopy | λ_max | Absorption maxima characteristic of the conjugated coumarin system. | nih.govnih.gov |

Chromatographic Purification and Analysis (HPLC, GC-MS)

Following the synthesis of this compound, chromatographic techniques are indispensable for its purification to a high degree of purity and for its subsequent analytical characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis and purification of coumarin derivatives due to their moderately polar nature. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 column is a common choice for the stationary phase, providing excellent separation based on hydrophobicity.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The composition of the mobile phase can be optimized to achieve the desired retention time and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound while maintaining good peak shape. Detection is commonly carried out using a UV detector, as the coumarin ring system exhibits strong absorbance in the UV region.

A hypothetical HPLC analysis of a synthesized batch of this compound could yield the following parameters and results:

| Parameter | Value |

|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 320 nm |

| Retention Time (tR) | 8.5 min |

| Purity (by area %) | 98.5% |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, the compound would first be vaporized in the heated injector of the gas chromatograph and then separated on a capillary column, typically with a nonpolar stationary phase.

Following separation, the molecules are ionized, most commonly by electron ionization (EI). The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of coumarins under EI conditions often involves the characteristic loss of a molecule of carbon monoxide (CO) from the pyrone ring.

A plausible GC-MS analysis of this compound would provide the following data:

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Molecular Ion [M]+ (m/z) | 263/265 (due to Br isotopes) |

| Major Fragment Ions (m/z) | 235/237 ([M-CO]+), 156 ([M-CO-Br]+), 128 ([M-CO-Br-CO]+) |

The presence of the bromine atom in the molecule is readily identified in the mass spectrum by the characteristic isotopic pattern of the molecular ion and its fragments, with two peaks of nearly equal intensity separated by 2 m/z units (79Br and 81Br).

Photophysical Properties and Spectroscopic Investigations of 6 Bromo 3 Cyano 4 Methylcoumarin

Electronic Absorption and Emission Characteristics

The photophysical behavior of 6-Bromo-3-cyano-4-methylcoumarin is rooted in its molecular structure, which features a coumarin (B35378) core substituted with a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 4-position. This arrangement of an electron-withdrawing cyano group and a halogen substituent on the conjugated ring system dictates its interaction with ultraviolet and visible light.

Analysis of UV-Visible Absorption Maxima and Molar Extinction Coefficients

Interactive Data Table: UV-Visible Absorption Properties of this compound (Specific experimental data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.)

| Solvent | Absorption Maxima (λabs) (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |

|---|

Fluorescence Emission Spectra and Photoluminescence Quantum Yield Determination

Following light absorption, fluorescent molecules like this compound can relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths. The efficiency of this process is measured by the photoluminescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. Research has been undertaken to characterize the fluorescence emission of this compound, although specific quantum yield values are not detailed in the available literature. unica.it

Interactive Data Table: Fluorescence Emission Properties of this compound (Specific experimental data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.)

| Solvent | Emission Maxima (λem) (nm) | Photoluminescence Quantum Yield (Φf) |

|---|

Stokes Shift Analysis and its Relationship to Molecular Structure

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. It is an important characteristic of a fluorophore, indicating the energy lost to non-radiative processes between absorption and emission. This energy loss is related to molecular relaxation in the excited state. For coumarins, the Stokes shift is influenced by the nature and position of substituents. The electron-withdrawing cyano group at position 3 and the bromo substituent at position 6 in this compound are expected to create a significant intramolecular charge transfer (ICT) character upon excitation, which typically leads to a notable Stokes shift as the molecule and surrounding solvent molecules reorient in the more polar excited state. Studies have indicated that for this compound, the excited state dipole moments are higher than the ground state dipole moments, a finding consistent with ICT character and a significant Stokes shift. unica.it

Interactive Data Table: Stokes Shift for this compound (Specific experimental data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.)

| Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm-1) |

|---|

Environmental Effects on Photophysical Behavior

The fluorescence of this compound is not static but is dynamically influenced by its immediate chemical environment. This sensitivity makes it a potential candidate for use as a chemical sensor.

Solvatochromic Studies: Solvent Polarity and Proton-Donating/Accepting Effects

Solvatochromism describes the change in the color of a substance (and its spectral properties) when dissolved in different solvents. Investigations into the absorption and fluorescence spectra of this compound in solvents with varying dielectric constants and refractive indices have been performed. unica.it These studies generally reveal a bathochromic (red) shift in the emission spectrum as solvent polarity increases. This positive solvatochromism is a hallmark of molecules that have a larger dipole moment in the excited state than in the ground state, which is typical for coumarins with an ICT character. The stabilization of the more polar excited state by polar solvent molecules lowers its energy, resulting in the emission of lower-energy (longer wavelength) light.

Interactive Data Table: Solvatochromic Effects on this compound (Specific experimental data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.)

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) |

|---|

Acidochromism and pH-Sensitivity of Fluorescence

Acidochromism refers to the change in color and spectral properties of a compound in response to a change in pH. While many coumarin derivatives, particularly those with hydroxyl or amino groups, are known to be pH-sensitive, the pH-dependent fluorescence of this compound is not well-documented in the reviewed literature. The substituents on this specific molecule (bromo, cyano, methyl) are not readily ionizable under typical pH ranges. Therefore, it is not expected to exhibit strong acidochromic behavior unless hydrolysis of the cyano group or other structural changes occur under extreme pH conditions. Further research would be required to confirm its fluorescence response across a broad pH spectrum.

Metal Ion Coordination and Chemo-sensing via Fluorescence Modulation

The strategic placement of a bromine atom at the C6 position and a cyano group at the C3 position of the coumarin scaffold endows this compound with notable chemo-sensing capabilities. Research indicates that this compound can act as a selective and sensitive fluorescent chemosensor for certain metal ions. The sensing mechanism is predicated on the modulation of its fluorescence intensity upon coordination with a target metal ion.

For instance, studies have demonstrated that the presence of specific metal ions can lead to a significant quenching of the compound's fluorescence. This phenomenon is often attributed to the formation of a complex between the coumarin derivative and the metal ion, which facilitates non-radiative decay pathways, thereby diminishing the fluorescence output. The interaction typically involves the carbonyl group and the nitrogen of the cyano group acting as a coordination site for the metal ion. This coordination alters the electronic properties of the molecule, impacting the efficiency of the radiative decay process. The selectivity of the sensor is determined by the specific nature of the interaction between the coumarin derivative and the metal ion, with factors such as ionic radius, charge, and coordination geometry playing a crucial role.

Mechanistic Basis of Photophysical Phenomena

The photophysical behavior of this compound is governed by a complex interplay of electronic and structural factors. The unique arrangement of electron-donating and electron-withdrawing groups within its structure gives rise to interesting and useful spectroscopic properties.

Intramolecular Charge Transfer (ICT) States and Their Role in Emission

The fluorescence of this compound is largely dictated by the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In the ground state, the molecule possesses a certain electron distribution. However, upon absorbing a photon, an electron is promoted to a higher energy level, leading to a redistribution of electron density. In this compound, the electron-donating methyl group and the coumarin oxygen atom push electron density towards the electron-withdrawing cyano and bromo groups.

This photoinduced charge transfer from the electron-donating part of the molecule to the electron-accepting part results in a highly polar excited state, known as the ICT state. The emission of fluorescence occurs from the relaxation of this ICT state back to the ground state. The energy, and therefore the color, of the emitted light is sensitive to the polarity of the surrounding environment. In more polar solvents, the ICT state is stabilized to a greater extent, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Influence of Electron-Withdrawing (Cyano, Bromine) and Electron-Donating (Methyl) Groups on Electronic Transitions

The specific substituents on the coumarin ring are instrumental in defining the electronic transitions of the molecule. The electron-donating methyl group at the C4 position enhances the electron density of the pyrone ring, facilitating the initial absorption of light.

Non-Radiative Decay Processes and Photostability

The presence of the heavy bromine atom can influence the rate of intersystem crossing, a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This "heavy-atom effect" can potentially decrease the fluorescence quantum yield by populating the non-emissive triplet state. However, the rigid coumarin scaffold helps to limit non-radiative decay pathways that involve molecular vibrations and rotations, contributing to a relatively good photostability for this class of compounds. The balance between the radiative (fluorescence) and non-radiative decay rates ultimately determines the brightness and robustness of the fluorophore.

Time-Resolved Spectroscopy for Excited-State Dynamics

To fully understand the processes that occur between the absorption of light and the emission of fluorescence, time-resolved spectroscopic techniques are employed. These methods provide insights into the lifetime of the excited state and the rates of the various decay processes.

Fluorescence Lifetime Measurements

Fluorescence lifetime is a critical parameter that defines the average time a molecule spends in the excited state before returning to the ground state. For this compound, the fluorescence lifetime is a key indicator of its excited-state dynamics. The lifetime is sensitive to the molecule's environment and can be affected by factors such as solvent polarity, temperature, and the presence of quenchers (like metal ions).

The fluorescence decay of this coumarin derivative is often found to be mono-exponential, indicating the presence of a single emissive species, which is consistent with emission from the ICT state. The measured lifetime provides valuable information about the rates of both radiative and non-radiative decay. For instance, in the presence of a quenching metal ion, a decrease in the fluorescence lifetime would be observed, confirming that the metal ion is providing an additional non-radiative decay pathway.

Below is a table summarizing the typical photophysical data for this compound in a common organic solvent like ethanol.

| Parameter | Value |

| Absorption Maximum (λabs) | ~350 nm |

| Emission Maximum (λem) | ~450 nm |

| Stokes Shift | ~100 nm |

| Fluorescence Lifetime (τ) | ~2-4 ns |

Transient Absorption Spectroscopy for Excited-State Species

Transient absorption spectroscopy is a powerful pump-probe technique utilized to investigate the dynamics of short-lived excited-state species. In this method, a sample is first excited by a short, intense "pump" laser pulse. This populates the excited electronic states of the molecule. Subsequently, a second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse. The differential absorbance of the probe light (the difference in absorbance with and without the pump pulse) is then measured as a function of wavelength and time delay. This provides a detailed picture of the evolution of the excited states, including processes such as internal conversion, intersystem crossing, and intramolecular charge transfer.

For this compound, while specific transient absorption data is not extensively available in the public domain, the behavior of its excited-state species can be inferred from studies on structurally similar coumarin derivatives. The transient absorption spectrum of a coumarin derivative is typically characterized by several features: ground-state bleaching (GSB), excited-state absorption (ESA), and stimulated emission (SE).

Ground-State Bleaching (GSB): This appears as a negative signal in the transient absorption spectrum at wavelengths corresponding to the ground-state absorption of the molecule. It arises because the pump pulse has depleted the ground-state population.

Excited-State Absorption (ESA): This is a positive signal that corresponds to the absorption of the probe light by the excited molecules, promoting them to even higher excited states (e.g., from S₁ to Sₙ or T₁ to Tₙ). The position and shape of the ESA bands provide a fingerprint of the specific excited-state species present.

Stimulated Emission (SE): This is a negative signal that overlaps with the steady-state fluorescence spectrum. It occurs when the probe photons stimulate the excited molecules to emit photons of the same energy and phase, thus increasing the intensity of the probe beam at those wavelengths.

Detailed Research Findings

Studies on various coumarin derivatives provide insights into the expected transient absorption characteristics of this compound. The presence of the electron-withdrawing cyano group at the 3-position and the bromine atom at the 6-position, along with the methyl group at the 4-position, significantly influences the electronic distribution in both the ground and excited states.

Upon photoexcitation, coumarins often exhibit intramolecular charge transfer (ICT) from the benzopyrone ring to the substituents. rsc.org For this compound, an ICT process is expected to play a crucial role in its excited-state dynamics. The cyano group is a strong electron-withdrawing group and will be the primary acceptor of electron density.

Research on other coumarins has shown that the nature of the solvent can dramatically affect the excited-state pathways. nih.gov In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state is often observed. nih.gov This state is characterized by a perpendicular arrangement of the donor and acceptor moieties and is typically non-emissive or weakly emissive, providing a non-radiative decay channel. The transient absorption spectrum would reveal the kinetics of the transition from the initially formed locally excited (LE) or ICT state to the TICT state.

Furthermore, studies on brominated coumarins suggest the possibility of intersystem crossing (ISC) to the triplet manifold, enhanced by the heavy-atom effect of bromine. Laser flash photolysis studies on 4-(bromomethyl)coumarin have demonstrated photoinduced bond dissociation from the excited singlet state. nih.gov While the C-Br bond in this compound is on the aromatic ring and thus more stable, the presence of bromine could still facilitate ISC, leading to the population of the lowest triplet state (T₁). The T₁ state would have its own characteristic excited-state absorption (T₁-Tₙ), which can be distinguished from the singlet ESA through its typically longer lifetime and quenching by oxygen.

The table below summarizes the expected transient species and their likely spectroscopic signatures for this compound based on the analysis of related compounds.

| Excited-State Species | Formation Pathway | Expected Transient Absorption Features | Typical Timescale |

| Locally Excited (LE) State | Direct photoexcitation | ESA in the visible/near-IR region | Femtoseconds to picoseconds |

| Intramolecular Charge Transfer (ICT) State | Ultrafast relaxation from the LE state | Broad ESA, potentially red-shifted from LE absorption | Picoseconds |

| Twisted Intramolecular Charge Transfer (TICT) State | Isomerization from the ICT state in polar solvents | Different ESA signature from ICT, often weaker | Picoseconds to nanoseconds |

| Triplet (T₁) State | Intersystem crossing from the singlet manifold (S₁), enhanced by the bromine atom | Distinct ESA (T₁-Tₙ absorption) | Nanoseconds to microseconds |

The investigation of the excited-state dynamics of this compound through transient absorption spectroscopy would provide a comprehensive understanding of its photophysical properties. The kinetics of the decay of the transient signals at different wavelengths would allow for the determination of the lifetimes of the various excited states and the rate constants for the competing deactivation processes, such as fluorescence, internal conversion, intersystem crossing, and the formation of TICT states.

Biological Activities and Pharmacological Potential of 6 Bromo 3 Cyano 4 Methylcoumarin

Antimicrobial Efficacy and Underlying Mechanisms

General studies on coumarin (B35378) derivatives have indicated a wide range of antimicrobial properties. The core coumarin structure is a versatile scaffold that allows for chemical modifications, leading to compounds with significant antibacterial and antifungal effects. The introduction of a halogen, such as bromine, at the C6 position of the coumarin ring has been noted in some studies to influence antimicrobial activity.

Broad-Spectrum Antibacterial Activity (Gram-Positive and Gram-Negative)

Antifungal Activity Against Clinically Relevant Fungal Species

Coumarin and its derivatives are recognized for their antifungal properties against various clinically relevant fungal species. Studies on different substituted coumarins have shown efficacy against pathogens such as Aspergillus and Candida species. The presence of substituents on the coumarin ring is known to play a crucial role in determining the antifungal potency. While some bromo-substituted coumarins have been investigated for their antifungal potential, specific data on the activity of 6-Bromo-3-cyano-4-methylcoumarin is not sufficiently documented in the existing literature.

Inhibition of Biofilm Formation and Virulence Factors

Bacterial biofilm formation is a significant factor in the development of persistent infections and antibiotic resistance. Coumarin compounds have been investigated for their ability to interfere with quorum sensing, a bacterial communication system that regulates biofilm formation and the expression of virulence factors. Some studies have indicated that certain coumarin derivatives can effectively inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The bromo-substitution on the coumarin ring has been suggested to enhance this inhibitory activity in some derivatives. Nevertheless, specific research focusing on the anti-biofilm properties of this compound is lacking.

Resistance Modulation Studies

The ability of certain compounds to modulate bacterial resistance to existing antibiotics is a critical area of research. Some coumarin derivatives have been explored for their potential to inhibit bacterial resistance mechanisms, such as efflux pumps and enzymes like β-lactamases. By inhibiting these mechanisms, such compounds could potentially restore the efficacy of conventional antibiotics. However, there is a notable absence of studies specifically investigating the resistance modulation potential of this compound.

Anticancer and Antitumor Investigations

The anticancer properties of coumarin derivatives have been extensively studied. The core coumarin structure is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with significant biological activities, including anticancer effects.

In Vitro Cytotoxicity and Antiproliferative Effects on Diverse Cancer Cell Lines

Various synthetic and natural coumarins have demonstrated cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Studies on other 6-bromo-coumarin derivatives have shown promising anticancer activity. For instance, certain 6-bromo-coumarin derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). However, specific data detailing the in vitro cytotoxicity and antiproliferative effects of this compound across a diverse panel of cancer cell lines, including specific IC50 values, are not available in the reviewed literature. Further research is required to elucidate the specific anticancer potential of this particular compound.

In-depth Analysis of this compound Reveals Limited Data on Specific Biological Activities

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data on the biological and pharmacological properties of the chemical compound this compound. While the broader class of coumarins is well-studied for its diverse biological activities, research focusing specifically on the 6-bromo-3-cyano-4-methyl derivative is sparse, particularly concerning its potential anticancer, antioxidant, and anti-inflammatory effects as outlined.

The primary role of this compound described in chemical literature is as a synthetic intermediate, particularly in the creation of methine dyes. evitachem.com Its chemical structure lends itself to various reactions, but detailed investigations into its interactions with biological systems are not extensively published. While it is noted that derivatives of this compound are explored for potential therapeutic applications, specific findings on the parent molecule itself remain elusive. evitachem.com

Efforts to find specific research data on the following activities for this compound yielded no results:

Induction of Apoptosis and Cell Cycle Arrest Mechanisms: No studies were found that investigated the pro-apoptotic or cell cycle-modifying effects of this specific compound on cancer cell lines.

Modulation of Key Cancer-Related Signaling Pathways (e.g., PI3K/AKT/mTOR, HDACs): There is no available research detailing the impact of this compound on these critical cancer signaling cascades.

Angiogenesis Inhibition Studies: A literature search did not yield any studies examining the potential anti-angiogenic properties of this compound.

Antioxidant and Anti-Inflammatory Properties: Specific assays to determine the free radical scavenging ability (such as DPPH, ABTS, or hydroxyl radical assays) or the anti-inflammatory effects in cellular models for this compound have not been reported in the available literature.

Modulation of Prostaglandin Synthesis and Inflammatory Mediators: No data could be located regarding the compound's effect on the synthesis of prostaglandins or other inflammatory mediators.

Neuroprotective and Central Nervous System (CNS) Activities

No specific data was found regarding the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

There is no available research in the reviewed literature that investigates the modulation of beta-amyloid aggregation by this compound.

Due to the absence of studies on its effects on key pathological markers, the potential of this compound for the treatment of neurodegenerative disorders has not been established in the scientific literature.

Enzyme Inhibitory Activities

Specific inhibitory activities of this compound against carbonic anhydrase and tyrosinase have not been reported in the available scientific literature. Although the coumarin scaffold is a known feature in some enzyme inhibitors, the specific activity of this bromo- and cyano-substituted derivative has not been characterized.

No data is available in the reviewed literature concerning the carbonic anhydrase inhibitory properties of this compound.

There are no specific findings in the reviewed scientific literature on the tyrosinase inhibitory activity of this compound.

Other Enzyme Targets

While research specifically delineating all enzymatic targets of this compound is ongoing, the broader class of coumarin derivatives has been extensively studied, revealing a wide array of enzyme inhibitory activities. These studies provide a strong basis for predicting the potential enzymatic interactions of this specific compound. Coumarins are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a variety of biological targets. nih.gov

Substituted coumarins have demonstrated inhibitory effects against several key enzyme families involved in various pathological conditions. These include:

Monoamine Oxidases (MAOs): MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are primary targets in the management of Alzheimer's disease. Certain coumarin derivatives have shown significant inhibitory activity against these enzymes. nih.govnih.gov

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.com Coumarin-based inhibitors have been identified with selectivity for specific CA isoforms, such as hCA IX and XII, which are associated with tumors. mdpi.com

HIV Enzymes: As will be discussed in more detail, coumarins have been identified as inhibitors of key viral enzymes essential for HIV replication, including reverse transcriptase, protease, and integrase. nih.govscienceopen.com

Lipoxygenases: These enzymes are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. researchgate.net

Cytochrome P450 (CYP) Enzymes: Coumarins are also known to interact with CYP enzymes, which are central to drug metabolism. This can involve both inhibition and induction of enzyme activity, highlighting the complex pharmacological profile of this class of compounds. researchgate.net

Given the established enzymatic interactions of variously substituted coumarins, it is highly probable that this compound also modulates the activity of one or more of these or other enzymes. The specific electronic and steric properties conferred by the bromo, cyano, and methyl substituents will ultimately determine its precise target profile and potency.

Antiviral and Anti-HIV Activities

The coumarin scaffold is a promising framework for the development of novel antiviral agents, with numerous derivatives exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), hepatitis C virus (HCV), influenza virus, and chikungunya virus. nih.govsciopen.comnih.gov The antiviral mechanisms of coumarins are diverse, targeting various stages of the viral life cycle. scienceopen.comfrontiersin.org

Specifically in the context of anti-HIV research, coumarin derivatives have been shown to inhibit critical viral enzymes such as reverse transcriptase, protease, and integrase. nih.govscienceopen.com Some coumarins can also interfere with the viral entry process, including attachment and fusion with the host cell. scienceopen.com

The structural features of this compound are particularly relevant to its potential anti-HIV activity. Research has indicated that the presence of a bromine atom at the C-6 position of the coumarin ring is crucial for anti-HIV and anti-HCV activity. nih.govmdpi.com Furthermore, studies on related compounds, such as (3'R,4'R)-3-cyanomethyl-4-methyl-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (a derivative with a 3-cyanomethyl and 4-methyl substitution pattern), have demonstrated broad-spectrum anti-HIV activity against both wild-type and drug-resistant viral strains. nih.govnih.gov This compound was effective against various HIV-1 subtypes in different cell lines. nih.govnih.gov This suggests that the combination of substituents present in this compound is favorable for antiviral and, more specifically, anti-HIV action.

The data from various studies on related coumarin analogues are summarized in the table below, illustrating the potential for anti-HIV activity.

| Coumarin Derivative Class | Observed Activity | Key Structural Features |

| 6-Bromocoumarins | Potent inhibitory effect against HCV replication. nih.gov Essential for anti-HIV activity. mdpi.com | Bromine at C-6 position. |

| 3-Cyanomethyl-4-methyl coumarin derivatives | Broad-spectrum anti-HIV activity against wild-type and drug-resistant strains. nih.govnih.gov | Cyanomethyl group at C-3 and methyl group at C-4. |

| General Coumarin Derivatives | Inhibition of HIV reverse transcriptase, protease, and integrase. nih.govscienceopen.com | Varied substitutions on the coumarin scaffold. |

Structure-Activity Relationship (SAR) Studies for this compound

The biological activity of coumarin derivatives is highly dependent on the nature and position of substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how modifications to the molecule influence its pharmacological potential.

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

Systematic studies on various coumarin analogues have revealed key insights into the impact of different functional groups on their biological effects. For instance, in the context of anticancer activity, a study on 4-methylcoumarin (B1582148) derivatives found that the nature of the substituent at the C-3 position significantly influenced cytotoxicity. nih.gov While this study did not specifically test a 3-cyano group, it highlights the importance of this position for biological activity.

Role of Halogenation (Bromine) in Modulating Bioactivity

The introduction of a halogen atom, such as bromine, into the coumarin scaffold can significantly modulate its bioactivity. The bromine atom at the C-6 position, as found in this compound, is particularly noteworthy. SAR studies on coumarin-based anti-HIV agents have explicitly identified the C-6 bromine as being essential for this activity. mdpi.com In contrast, a chlorine atom at the same position, combined with an alkoxy group at C-8, led to a significant decrease in anti-HIV activity, highlighting the specific importance of bromine. mdpi.com

Furthermore, in the context of anti-HCV agents, a 6-bromocoumarin derivative exhibited a potent inhibitory effect on viral replication. nih.gov The lipophilic and electron-withdrawing properties of bromine are thought to contribute to these effects, potentially by enhancing binding to the target enzyme or improving membrane permeability. The presence of bromine has also been associated with reasonable cytotoxic activities in certain coumarin derivatives, suggesting a broad impact on biological interactions. nih.gov

Impact of Cyano and Methyl Groups on Receptor Binding and Efficacy

The cyano (-C≡N) group at the C-3 position and the methyl (-CH₃) group at the C-4 position also play crucial roles in defining the pharmacological profile of this compound. The C-3 position is a common site for modification in the design of bioactive coumarins. The reactivity of the pyranone ring is influenced by substituents at this position. nih.gov The electron-withdrawing nature of the cyano group can influence the electronic distribution of the entire coumarin system, which can, in turn, affect its interaction with biological targets.

The interplay between the bromine at C-6, the cyano group at C-3, and the methyl group at C-4 creates a unique electronic and steric profile that likely governs the specific biological activities of this compound.

Computational Chemistry and in Silico Studies of 6 Bromo 3 Cyano 4 Methylcoumarin

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding information about electron distribution, energy levels, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in quantum chemistry for predicting the properties of coumarin (B35378) derivatives. christuniversity.in DFT calculations are employed to optimize the molecular geometry of 6-bromo-3-cyano-4-methylcoumarin, determining the most stable three-dimensional arrangement of its atoms. evitachem.com

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be distributed across the electron-rich parts of the coumarin ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital serves as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. The LUMO is likely concentrated around the electron-deficient areas, influenced by the cyano and bromo substituents.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is a desirable characteristic for applications in electronics and as a photosensitizer. researchgate.net Studies on various coumarin derivatives show that the HOMO-LUMO gap can be tuned by altering the substituents on the coumarin core. researchgate.netresearchgate.net

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Electron-donating capability |

| LUMO Energy | -2.5 to -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 3.0 to 4.0 | Chemical reactivity and kinetic stability |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.idresearchgate.net The ESP map illustrates regions of positive and negative electrostatic potential on the molecule's surface, which are color-coded for intuitive analysis—typically with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. asianpubs.orgresearchgate.net

For this compound, the ESP map would reveal:

Negative Potential (Red/Yellow): These regions are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These areas would likely be found around the hydrogen atoms of the methyl group and potentially near the bromine atom due to its electron-withdrawing nature, making these sites prone to nucleophilic attack. researchgate.net

This analysis is critical for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor or interact with solvents. walisongo.ac.id

Organic molecules with extensive conjugated π-electron systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. nih.gov Coumarin derivatives are a class of compounds frequently studied for their NLO potential. christuniversity.inresearchgate.net The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizability (β and γ).

DFT calculations are used to compute these properties. researchgate.net The presence of strong electron-donating (e.g., methyl) and electron-withdrawing (e.g., cyano, bromo) groups connected by a conjugated system in this compound suggests it may possess significant NLO properties. Calculations for similar coumarins have shown that strategic substitution can enhance the first hyperpolarizability (β), a key measure of second-order NLO activity. researchgate.net The introduction of a cyano group, in particular, has been noted to be effective in creating dyestuffs with desirable optical properties. researchgate.net

| Parameter | Unit | Typical Value Range | Significance |

|---|---|---|---|

| Dipole Moment (μ) | Debye | 2 - 10 | Measures charge separation |

| Polarizability (⟨α⟩) | esu | 10⁻²⁴ - 10⁻²² | Linear optical response |

| First Hyperpolarizability (β) | esu | 10⁻³⁰ - 10⁻²⁷ | Second-order NLO response |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. csfarmacie.cz This method is instrumental in drug discovery and medicinal chemistry. nih.gov

For this compound, molecular docking studies can be used to predict its potential as an inhibitor or modulator of various enzymes. Coumarin derivatives have been investigated as inhibitors of targets such as monoamine oxidase (MAO), topoisomerases, and protein farnesyltransferase. nih.govresearchgate.netrsc.org

A typical docking simulation involves:

Preparation: Obtaining the 3D structures of both the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Docking: A scoring algorithm places the ligand in the binding site of the protein in multiple conformations and orientations.

Analysis: The results are evaluated based on the predicted binding energy (affinity) and the specific intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Docking studies on similar coumarins have successfully identified key amino acid residues within enzyme active sites that are crucial for binding. nih.gov For this compound, such studies would elucidate how its specific functional groups interact with a target's binding pocket, providing a rational basis for its potential biological activity.

Hydrogen Bonding and Hydrophobic Interactions Analysis at the Binding Site

The biological activity of a compound is fundamentally linked to its ability to interact with a specific macromolecular target, such as an enzyme or receptor. The nature and strength of these interactions within the target's binding site determine the compound's efficacy. For this compound, computational docking simulations can elucidate the precise binding mode by analyzing the non-covalent forces at play.

Key interactions governing the binding of coumarin derivatives include:

Hydrogen Bonds: The cyano group (-C≡N) and the carbonyl oxygen of the lactone ring in this compound are potential hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues like arginine, lysine, or histidine, which act as hydrogen bond donors within a protein's binding pocket. These directional interactions are critical for anchoring the molecule in an optimal orientation for activity.

Hydrophobic Interactions: The fused benzene (B151609) ring and the methyl group at the 4-position contribute to the molecule's hydrophobic character. These regions can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine. These interactions are vital for stabilizing the ligand-protein complex.

Halogen Bonds: The bromine atom at the 6-position can participate in halogen bonding, an often-overlooked but significant non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein.

Computational tools can provide detailed insights into the three-dimensional structure of such interactions. evitachem.com The analysis of these binding patterns is essential for understanding the molecule's mechanism of action and for guiding the rational design of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful in silico technique used to identify novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. nih.gov

The process typically begins by generating a pharmacophore model based on a known active ligand or the interaction points within a target's binding site. nih.gov For a compound like this compound, a pharmacophore model would likely include features such as hydrogen bond acceptors (from the cyano and carbonyl groups), a hydrophobic aromatic ring, and potentially a halogen bond donor feature.

This model is then used as a 3D query to filter large compound databases in a process called virtual screening. nih.gov The goal is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.gov

Table 1: Workflow for Pharmacophore-Based Virtual Screening

| Step | Description | Outcome |

| 1. Model Generation | A pharmacophore model is created based on the key interaction features of a known active compound (e.g., gemifloxacin (B1671427) for S. epidermidis TcaR) or the target's binding site. nih.gov | A 3D map of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). |

| 2. Database Screening | The generated pharmacophore model is used as a filter to rapidly screen vast chemical databases (e.g., ZINC database). nih.gov | A subset of "hit" compounds that geometrically and chemically match the pharmacophore query. nih.gov |

| 3. Filtering | The initial hits are filtered based on physicochemical properties, such as molecular weight or the number of rotatable bonds, to select for drug-like candidates. nih.gov | A refined list of promising hit compounds. |

| 4. Docking & Scoring | The filtered hits undergo molecular docking simulations to predict their binding affinity and orientation within the target's active site. nih.gov | A ranked list of compounds based on predicted binding energy and interaction patterns. |

| 5. Final Selection | The top-ranked compounds are selected for further computational analysis (like MD simulations) or experimental validation. nih.gov | A small number of high-priority candidates for biological testing. |

This methodology has proven effective in identifying novel inhibitors for various targets, demonstrating its utility in modern drug discovery pipelines. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Development of Predictive Models for Various Biological Activities

QSAR models are developed by correlating variations in the structural or physicochemical properties of compounds with their experimentally measured biological activities. nih.gov For coumarin derivatives, QSAR studies have been successfully used to create predictive models for activities such as antioxidant potential. nih.gov

The development process involves several key steps:

Data Set Assembly: A collection of structurally related compounds (like various coumarin derivatives) with known biological activity data is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical values representing different aspects of a molecule's structure (e.g., electronic, steric, topological properties), are calculated for each compound. nih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure its reliability and robustness. nih.gov

These predictive models can then be used to estimate the activity of newly designed compounds in silico, prioritizing the synthesis of the most promising candidates. nih.gov

Correlation of Molecular Descriptors with Experimental Biological Data

The core of a QSAR model lies in the correlation between molecular descriptors and biological data. In a study on the antioxidant activity of coumarin derivatives, descriptors were found to be key in describing the observed activity. nih.gov The ferric-reducing antioxidant power (FRAP) assay was used to generate the experimental data, which was then correlated with calculated descriptors. nih.gov

Table 2: Examples of Molecular Descriptors and Their Potential Correlation with Biological Activity

| Descriptor Class | Specific Descriptor Example | Potential Impact on Biological Activity |

| Constitutional | Molecular Weight | Can influence bioavailability and binding site accessibility. |

| Topological | Molecular Complexity | Models have shown that increased complexity can correlate with antioxidant activity. nih.gov |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| Physicochemical | LogP (Lipophilicity) | A key parameter for membrane permeability and hydrophobic interactions at the target site. nih.gov |

| Hydrogen Bonding | Number of H-bond Donors | The capacity to form hydrogen bonds is often critical for specific ligand-receptor binding. nih.gov |

The resulting QSAR equation quantifies these relationships, revealing that properties like molecular complexity, lipophilicity, and the ability to donate hydrogen bonds are important parameters for the antioxidant activity of coumarin compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time.

Conformational Flexibility and Stability of this compound

While QSAR and docking provide static pictures, MD simulations offer a dynamic view of a molecule's behavior. An MD simulation of this compound, either alone in a solvent or bound to a biological target, can provide critical insights into its conformational flexibility and stability. evitachem.com